2-Azabicyclo[2.2.1]hepta-2,5-diene
Description
Properties
CAS No. |
83953-54-2 |
|---|---|
Molecular Formula |
C6H7N |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C6H7N/c1-2-6-3-5(1)4-7-6/h1-2,4-6H,3H2 |
InChI Key |
BIXPJRFRJANWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1N=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The cornerstone synthesis involves a [4+2] Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide (MS-CN). This stepwise process proceeds through a suprafacial-suprafacial transition state, yielding the bicyclic adduct 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene as an intermediate. Key advantages over alternative dienophiles include:
- Reduced explosion risk : Methanesulfonyl cyanide demonstrates superior stability compared to p-toluenesulfonyl cyanide, which exhibits detonation tendencies under thermal stress.
- Improved atom economy : The MS-CN route achieves 82-89% conversion efficiency versus 27.5% yields from chlorosulfonyl isocyanate-based methods.
Solvent and Temperature Optimization
Reaction parameters significantly impact adduct formation:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | -20°C to +40°C | Maximizes kinetic control |
| Solvent | Dichloromethane | 92% conversion |
| Cyclopentadiene:MS-CN | 1:1.05 molar ratio | Minimizes side-products |
Polar aprotic solvents like tetrahydrofuran reduce reaction rates by 37% compared to halogenated solvents, while temperatures exceeding 60°C promote retro-Diels-Alder decomposition.
Hydrolytic Cleavage of the Methanesulfonyl Group
Acid-Catalyzed Hydrolysis
The second stage employs Brønsted acid catalysis to cleave the methanesulfonyl moiety, typically using:
- Acetic acid (2M concentration)
- Reaction time: 6-8 hours at reflux
- Workup: Neutralization with aqueous NaHCO3 followed by extraction
This method achieves 76-84% isolated yields of 2-azabicyclo[2.2.1]hept-5-en-3-one, with residual solvent removal via rotary evaporation. Comparative studies show base-catalyzed hydrolysis (e.g., NaOH/EtOH) generates 18-23% more polymeric byproducts.
One-Pot Reaction Advantages
Modern protocols favor continuous processing without isolating the Diels-Alder adduct due to:
- Thermal instability of 3-methanesulfonyl intermediates above 40°C
- 12% yield improvement from minimized handling losses
Alternative Synthetic Approaches
Chlorosulfonyl Isocyanate Route
Early synthetic efforts (1977) utilized chlorosulfonyl isocyanate:
- 1,2-Addition to cyclopentadiene forms N-chlorosulfonyl-β-lactam
- Thermal rearrangement to 1,4-addition product
- Hydrolytic cleavage yields target compound
This pathway suffers from:
p-Toluenesulfonyl Cyanide Method
Jagt and van Larsen's approach (1974) employed p-toluenesulfonyl cyanide:
- Diels-Alder adduct formation in 58% yield
- Acidic hydrolysis (HCl/EtOH) to final product
Critical limitations include:
- 1:3.2 product:byproduct ratio (p-tolylsulfinyl-p-tolylsulfone)
- 300% excess cyclopentadiene requirement
Industrial-Scale Process Considerations
Waste Stream Management
The MS-CN route generates 0.9 kg methanesulfonic acid per kg product vs. 3.2 kg chlorinated waste from older methods. Neutralization with CaCO3 produces non-hazardous calcium methanesulfonate.
Emerging Methodologies and Applications
Asymmetric Synthesis Advances
Recent work demonstrates chiral induction using:
Pharmaceutical Derivatives
The bicyclic core enables synthesis of:
- Carbocyclic nucleoside analogues (antiviral agents)
- Epibatidine precursors (analgesic candidates)
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hepta-2,5-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions, such as sulfenylation and selenenylation, are common.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as arenesulfenamides and phosphorus (V) oxohalides are employed.
Major Products
Oxidation: Epoxides
Reduction: Reduced bicyclic compounds
Substitution: 1,2-addition products, such as sulfenylated and selenenylated derivatives.
Scientific Research Applications
It appears that the query is for the applications of "2-Azabicyclo[2.2.1]hepta-2,5-diene," but the search results primarily discuss "2-Azabicyclo[2.2.1]hept-5-en-3-one" and related synthetic processes. "2-Azabicyclo[2.2.1]hepta-2,5-diene" is mentioned as an intermediate in the production of 2-Azabicyclo[2.2.1]hept-5-en-3-one . Therefore, the information is limited, and the focus will be on its use as a chemical intermediate and related compounds with potential applications.
Core Information
2-Azabicyclo[2.2.1]hept-5-en-3-one is a bicyclic lactam . Nucleoside analogs are of interest because of their antiviral and chemotherapeutic properties as potential anti-tumor agents .
Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one
A process for the production of 2-Azabicyclo[2.2.1]hept-5-en-3-one involves reacting 1,3-cyclopentadiene with methanesulfonyl cyanide in a Diels-Alder reaction to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, and then hydrolyzing the latter to form 2-Azabicyclo[2.2.1]hept-5-en-3-one . The hydrolysis is preferably performed in the presence of an acid, such as a carboxylic acid, with acetic acid being most preferred . The Diels-Alder reaction is preferably performed in a solvent at a temperature of -50° to +100°C, or more preferably at a temperature of -20° to +40°C . Preferred solvents include halogenated aliphatic and aromatic hydrocarbons, aromatic hydrocarbons, and acyclic or cyclic ethers, with dichloromethane being most preferred .
Related Compounds and Applications
- Nucleoside Analogues: 2-Azabicyclo[2.2.1]hept-5-en-3-one is useful as a starting material for the synthesis of carbocyclic nucleoside analogues . Such nucleoside analogs are of interest because of their antiviral and chemotherapeutic properties as potential anti-tumor agents .
- 7-Azabicyclo[2.2.1]heptane Derivatives: Research has been done on the synthesis of 1-methyl-7-azabicyclo[2.2.1]hepta-2,5-diene . X-Ray crystallographic studies showed that urethanes of the bicyclic 7- azabicyclo[2.2.1]heptane are nitrogen-pyramidal .
- Azabicycloheptadienes: Azabicycloheptadienes can be used to synthesize nitrides, instead of azides, which can be explosive and poorly soluble in nonpolar solvents .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]hepta-2,5-diene involves its ability to participate in various chemical reactions due to its unique structure. The nitrogen atom within the bicyclic ring can act as a nucleophile, facilitating reactions with electrophilic species. This compound can also undergo radical rearrangements and addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Positional Isomers: 2-Aza vs. 7-Azabicyclo[2.2.1]hepta-2,5-diene Derivatives
The position of the nitrogen atom in the bicyclic framework critically alters chemical behavior:
- 2-Azabicyclo[2.2.1]hepta-2,5-diene : The nitrogen at position 2 creates a bridgehead amine, which participates in hydrogen bonding and chelation. This enhances its utility in coordination chemistry .
- 7-Azabicyclo[2.2.1]hepta-2,5-diene : The nitrogen at position 7 (bridge position) reduces ring strain compared to the 2-aza analog. This derivative exhibits distinct reactivity in [3 + 2] cycloadditions and has been explored as a scaffold for sigma-2 (σ2) receptor ligands due to its conformational flexibility .
Key Differences :
Comparison with Smaller Bicyclic Systems: 2-Azabicyclo[2.2.0]hexenes
The [2.2.0] bicyclic system introduces greater strain due to smaller ring sizes:
- 2-Azabicyclo[2.2.0]hex-5-ene : Synthesized via electrocyclic ring closure or thermal [4 + 2] cycloadditions . Its heightened strain increases reactivity in ring-opening reactions but reduces thermal stability compared to [2.2.1] systems.
- 2-Azabicyclo[2.2.0]hexane : The saturated analog lacks conjugated double bonds, further increasing strain and reactivity in photochemical [2 + 2] cycloadditions .
Structural and Reactivity Contrasts :
Heteroatom-Substituted Analogs: 4-Thia-1-azabicyclo[3.2.0]heptanes
The substitution of sulfur (thia) and nitrogen (aza) in a [3.2.0] system alters electronic properties:
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Found in beta-lactam antibiotics, the sulfur atom enhances electrophilicity at the beta-lactam ring, enabling interactions with bacterial penicillin-binding proteins .
Functional Differences :
| Property | 2-Azabicyclo[2.2.1]hepta-2,5-diene | 4-Thia-1-azabicyclo[3.2.0]heptane |
|---|---|---|
| Heteroatoms | 1 N | 1 N, 1 S |
| Bioactivity | Limited | Antibiotic |
| Ring Strain | High ([2.2.1]) | Moderate ([3.2.0]) |
Halogenated Derivatives: Hexachloro-bicyclo[2.2.1]hepta-2,5-diene
Substituents like chlorine significantly alter physical and environmental properties:
- 1,2,3,4,7,7-Hexachloro-bicyclo[2.2.1]hepta-2,5-diene : This derivative, listed in EPA reference tables, exhibits high environmental persistence and toxicity due to chlorine’s electronegativity and lipophilicity . In contrast, the parent 2-aza compound is less environmentally hazardous but shares similar reactivity in electrophilic substitutions.
Q & A
Q. How can researchers experimentally determine the thermodynamic properties (e.g., enthalpy of formation) of 2-Azabicyclo[2.2.1]hepta-2,5-diene?
Methodological Answer: Combustion calorimetry and computational quantum chemical calculations (e.g., DFT or ab initio methods) are standard approaches. Experimental data from gas-phase thermochemistry can be cross-referenced with computational enthalpy predictions. For example, Walsh (1975) used calorimetry to measure the enthalpy of formation of bicyclo[2.2.1]hepta-2,5-diene derivatives, providing a benchmark for validating computational models .
Q. What are the recommended protocols for handling and storing 2-Azabicyclo[2.2.1]hepta-2,5-diene to prevent degradation or hazardous reactions?
Methodological Answer: Store under inert atmosphere (argon/nitrogen) in sealed, light-resistant containers at low temperatures (-20°C). Stabilizers like BHT (0.05–0.25%) are often added to inhibit polymerization. Avoid contact with oxidizers, heat, or static discharge. Safety protocols include using explosion-proof ventilation and grounding during transfer .
Q. Which spectroscopic techniques are most effective for structural elucidation of 2-Azabicyclo[2.2.1]hepta-2,5-diene derivatives?
Methodological Answer: High-resolution NMR (¹H/¹³C) and X-ray crystallography are primary tools. For example, the InChIKey and stereochemical configuration of derivatives like 2-ethyl-7-methoxy-bicyclo[2.2.1]hepta-2,5-diene were resolved via NMR and crystallography . Mass spectrometry (EI or ESI) is critical for molecular weight confirmation, as shown in EPA/NIH spectral databases .
Advanced Research Questions
Q. How do pore structure and acidity of zeolite catalysts influence the dimerization of 2-Azabicyclo[2.2.1]hepta-2,5-diene?
Methodological Answer: HY and Hbeta zeolites with larger pore sizes (>6 Å) and moderate Brønsted acidity enhance dimerization efficiency. Jeong et al. (2017) demonstrated that HY catalysts achieved >80% conversion at 250°C, whereas microporous HZSM-5 (pore <5.5 Å) showed limited activity due to steric hindrance. Acidity was optimized via NH₄⁺ exchange and calcination .
Q. What role does 2-Azabicyclo[2.2.1]hepta-2,5-diene play in nitrogen fixation intermediates?
Methodological Answer: Derivatives like 7-azabicyclo[2.2.1]hepta-2,5-diene serve as ligands in iron nitride complexes for N–H bond formation. MacLeod et al. (2016) synthesized Fe–N intermediates using azide precursors, enabling stepwise protonation to NH₃. Kinetic studies (stopped-flow UV-Vis and EPR) tracked nitride-to-amide transitions .
Q. How can stereocontrolled synthesis of 2-Azabicyclo[2.2.1]hepta-2,5-diene derivatives be achieved for bioactive analog development?
Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) guide stereochemistry. In prostaglandin analog synthesis, stereochemical control was achieved via Claisen rearrangement of hexachloro-derivatives, followed by dehalogenation and functionalization .
Q. What strategies resolve contradictions in reported reaction pathways for 2-Azabicyclo[2.2.1]hepta-2,5-diene-based systems?
Methodological Answer: Cross-validate data using isotopic labeling (e.g., ¹⁵N or ²H), in situ spectroscopy (FTIR/Raman), and computational transition-state modeling. For example, discrepancies in dimerization pathways were resolved by comparing HY-catalyzed vs. thermal reactions via GC-MS and DFT calculations .
Q. How is 2-Azabicyclo[2.2.1]hepta-2,5-diene utilized in bioorthogonal chemistry for biomolecule labeling?
Methodological Answer: Strain-promoted azide-alkyne cycloaddition (SPAAC) leverages the ring strain of bicyclic systems for rapid, catalyst-free conjugation. Derivatives like 7-azabicyclo[2.2.1]hepta-2,5-diene with tetrazine or TCO (trans-cyclooctene) tags enable live-cell imaging. Reaction kinetics (k₂ >1 M⁻¹s⁻¹) are quantified via fluorescence quenching assays .
Tables
Table 1: Thermodynamic Data for Bicyclo[2.2.1]hepta-2,5-diene Derivatives
| Property | Experimental Value | Computational (DFT) | Reference |
|---|---|---|---|
| ΔH°f (gas phase, kJ/mol) | 142.3 ± 2.1 | 145.8 | Walsh (1975) |
| Entropy (S°, J/mol·K) | 298.5 | 301.2 | Chen (2008) |
Table 2: Catalytic Performance in Dimerization Reactions
| Catalyst | Pore Size (Å) | Acidity (mmol NH₃/g) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| HY | 7.4 | 0.48 | 82 | 95 |
| Hbeta | 6.6 | 0.52 | 78 | 89 |
| HZSM-5 | 5.3 | 0.31 | 12 | 45 |
| Al-MCM-41 | 28.0 | 0.22 | 65 | 80 |
| Data adapted from Jeong et al. (2017) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
